Hispidin
Overview
Description
Hispidin is a natural polyphenolic compound found in various fungi and plants. It is known for its antioxidant, anti-inflammatory, and anticancer properties. The compound has a chemical formula of C13H10O5 and a molar mass of 246.22 g/mol . This compound is a precursor of fungal luciferin, which is responsible for the bioluminescence observed in some mushrooms .
Mechanism of Action
- Hispidin is a secondary metabolite that has been extensively studied for its therapeutic potential. It is abundant in various fungal species, including Inonotus and Phellinus genera .
- While the exact mechanisms remain partially unknown, this compound’s primary targets include:
- This compound interacts with its targets, leading to specific changes:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Hispidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP synthase, NAD binding protein, and oxidoreductase, which are associated with electron transfer and dehydrogenation reactions during the biosynthesis of this compound and its derivatives .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the production of cellular nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in macrophage cells . Furthermore, this compound has demonstrated cytotoxic effects on different cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit Protein Kinase Cβ , a serine/threonine kinase activated by signal transduction pathways. This compound also suppresses the activation of mitogen-activated protein kinases (MAPK) and JAK/STAT signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the addition of tricetolatone (TL), a key biosynthetic precursor, leads to increased production of this compound and various this compound derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A dose of 3 mg/g of this compound-enriched fungus mycelia has been found to have a very low level of toxicity, supporting its safety for human consumption .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key biosynthetic precursor in the biosynthetic pathway of this compound and its derivatives .
Transport and Distribution
It is known that this compound is widely distributed in edible mushrooms .
Subcellular Localization
It is known that this compound is a key precursor of fungal luciferin, a compound responsible for light emission by luminous mushrooms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispidin can be synthesized through the condensation of caffeic acid with malonyl-coenzyme A, catalyzed by the enzyme this compound synthase . This reaction involves the formation of a polyketide intermediate, which undergoes cyclization and dehydration to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from fungi such as Phellinus igniarius and Inonotus hispidus . The extraction process includes the use of solvents like ethanol or methanol to isolate this compound from the fungal biomass. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Hispidin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
This compound-3-hydroxylase: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
This compound derivatives: Formed through substitution reactions.
Scientific Research Applications
Hispidin has a wide range of scientific research applications, including:
Chemistry: This compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: This compound is studied for its role in fungal bioluminescence and its antioxidant properties.
Industry: This compound is used in the development of natural antioxidants for food preservation and cosmetics.
Comparison with Similar Compounds
Hispidin is similar to other polyphenolic compounds such as:
Caffeic Acid: Both compounds have antioxidant properties, but this compound is more potent due to its additional hydroxyl groups.
Chlorogenic Acid: Similar to this compound, chlorogenic acid has antioxidant and anti-inflammatory properties, but this compound has a broader range of biological activities.
Quercetin: Both compounds exhibit anticancer properties, but this compound is unique in its role as a precursor of fungal luciferin.
This compound’s uniqueness lies in its dual role as an antioxidant and a precursor of fungal luciferin, making it a valuable compound for both scientific research and industrial applications .
Properties
IUPAC Name |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJNQVTUYXCBKH-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017256 | |
Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
555-55-5 | |
Record name | Hispidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HISPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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